molecular formula C16H26N2O2 B7515692 N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7515692
M. Wt: 278.39 g/mol
InChI Key: PCEQHBYUUYNDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide (CYCLO) is a synthetic compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic effects. CYCLO is a member of the pyrrolidine carboxamide family of compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.

Mechanism of Action

N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in several important physiological processes, including cognitive function, memory, and inflammation. By modulating the activity of this receptor, this compound has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine in the brain, which is important for cognitive function and memory. It also reduces inflammation in the brain, which is a common feature of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the effects of endogenous compounds in the body.

Future Directions

There are several potential future directions for research on N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of the α7nAChR in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of cyclooctanone with cyclopropylamine to form a cyclic intermediate, which is then reacted with ethyl chloroformate to yield the final product. The process involves several purification steps, including column chromatography and recrystallization, to obtain a pure sample of this compound.

Scientific Research Applications

N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied in the field of neuroscience for its potential therapeutic effects. It has been shown to have a positive effect on cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-cyclooctyl-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15-10-12(11-18(15)14-8-9-14)16(20)17-13-6-4-2-1-3-5-7-13/h12-14H,1-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEQHBYUUYNDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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